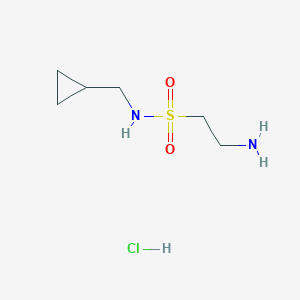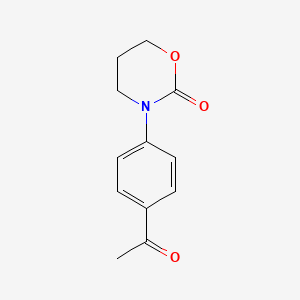
3-(4-Acetylphenyl)-1,3-oxazinan-2-one
説明
3-(4-Acetylphenyl)-1,3-oxazinan-2-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
3-(4-Acetylphenyl)-1,3-oxazinan-2-one is a representative of the broader class of 1,3-oxazinan-2-one compounds, which have garnered attention for their synthetic utility and potential in producing various biologically active molecules. These compounds serve as versatile synthons for accessing a diverse array of chemical structures, including β-amino acid derivatives and cyclic amino acids, via diastereoselective synthesis processes. For example, the diastereoselective synthesis of cyclic β2,3-amino acids utilizes 4-substituted-1,3-oxazinan-6-ones. This process involves alkylating the oxazinan-6-ones with alkenyl electrophiles, followed by ring-closing metathesis to form cyclic 1,3-oxazinan-6-ones, which are then converted into cyclic β2,3-amino acids (Sleebs, Nguyen, & Hughes, 2013). Additionally, the synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues highlights the compound's role in producing heterocyclic compounds with significant biological activities (Borah & Phukan, 2013).
Environmental Impact and Green Chemistry
The synthesis of 1,3-oxazinan-2-one derivatives has also been evaluated from an environmental perspective, emphasizing the importance of green chemistry principles in chemical synthesis. A comparative environmental assessment of alternative syntheses for 3-benzyl-1,3-oxazinan-2-one demonstrated the feasibility of achieving lower environmental impacts by selecting synthesis routes that employ green metrics. This approach helps identify synthesis methods with minimal environmental footprints, aligning with sustainable chemistry goals (Toniolo, Aricò, & Tundo, 2014).
Catalytic Applications and Methodologies
The compound's relevance extends to catalytic applications, where it participates in gold-catalyzed synthetic routes. These methodologies afford regioselective access to 1,3-oxazinan-2-ones and their derivatives, showcasing the potential of gold catalysis in organic synthesis. This catalytic process underscores the compound's utility in generating structures of interest for pharmaceutical development and other areas of chemical research (Toste, 2013).
作用機序
Target of Action
Compounds with similar structures, such as 4-acetylphenyl-substituted imidazolium salts, have been found to inhibit enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including neurotransmission and pH regulation.
Mode of Action
Based on the structural similarity to 4-acetylphenyl-substituted imidazolium salts, it can be hypothesized that this compound may interact with its targets (such as hcas and ache) through non-covalent interactions, leading to the inhibition of these enzymes .
Biochemical Pathways
For instance, hCAs are involved in the regulation of pH and fluid balance, while AChE is crucial for the termination of impulse transmission at cholinergic synapses .
Pharmacokinetics
Similar compounds like 4-acetylphenyl-substituted imidazolium salts are soluble in polar organic solvents such as ethyl alcohol, dimethylformamide, and dimethylsulfoxide, as well as water . This suggests that 3-(4-Acetylphenyl)-1,3-oxazinan-2-one may have good bioavailability.
Result of Action
Based on the potential targets, it can be inferred that this compound may alter neurotransmission and ph regulation by inhibiting hcas and ache .
Action Environment
Similar compounds like 4-acetylphenyl-substituted imidazolium salts are stable to air and moisture . This suggests that this compound may also exhibit stability under various environmental conditions.
生化学分析
Biochemical Properties
3-(4-Acetylphenyl)-1,3-oxazinan-2-one plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as carbonic anhydrase and acetylcholinesterase, exhibiting potent inhibitory effects . The interaction with carbonic anhydrase involves binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. Similarly, its interaction with acetylcholinesterase inhibits the breakdown of acetylcholine, which can affect neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling . Additionally, the compound’s interaction with carbonic anhydrase can affect cellular pH regulation and metabolic processes that depend on bicarbonate ions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The acetylphenyl group is crucial for its binding affinity, allowing the compound to fit into the enzyme’s active site. This binding can result in enzyme inhibition, as seen with carbonic anhydrase and acetylcholinesterase . The inhibition of these enzymes can lead to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where enzyme inhibition can lead to prolonged changes in cellular metabolism and signaling.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its ability to interact with target enzymes and exert its biochemical effects.
特性
IUPAC Name |
3-(4-acetylphenyl)-1,3-oxazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)10-3-5-11(6-4-10)13-7-2-8-16-12(13)15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGYSXWVFUODGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


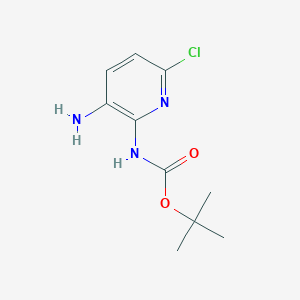

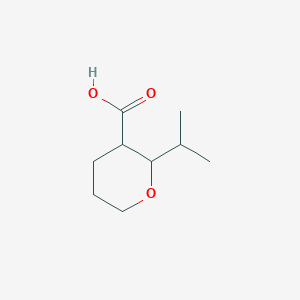

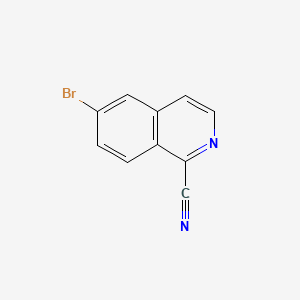
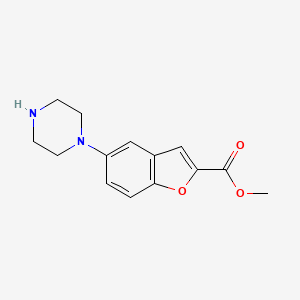
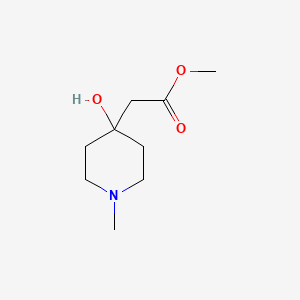
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)



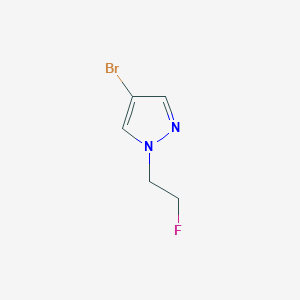
![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
